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molecular formula C12H8O2 B013756 naphthalene-2,3-dicarbaldehyde CAS No. 7149-49-7

naphthalene-2,3-dicarbaldehyde

Cat. No. B013756
M. Wt: 184.19 g/mol
InChI Key: ZIPLKLQPLOWLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807993B2

Procedure details

To a flame-dried flask was added 2,3-naphthalenedicarboxaldehyde (1 molar equivalent (0.29 g, 1.57 mmol)) and 1,4-dihydroxynaphthalene (1 molar equivalent (0.25 g, 1.57 mmol)) these reagents were flushed with nitrogen for 15 minutes before anhydrous pyridine (5 ml) was added. The resulting solution was stirred at 120° C. with stirring for 24 hours. On cooling, the solid product was filtered off and washed successively with methanol (10 ml), 10% copper sulphate solution (10 ml), water (10 ml) and acetone (10 ml) and dried in vacuum oven. The product was an orange/brown solid (0.14 g, 29%) and was greater than 90% pure by HPLC. 1H NMR (D8-THF) δ 9.09 (2H, s, H—Ar), 8.87 (2H, s, H—Ar), 8.38 (2H, m, H—Ar), 8.15 (2H, m, H—Ar), 7.87 (2H, m, H—Ar) and 7.61 ppm (2H, m, H—Ar).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=[O:12])[C:2]=1[CH:13]=[O:14].O[C:16]1[C:25]2[C:20](=CC=CC=2)[C:19](O)=[CH:18][CH:17]=1>>[CH:16]1[C:25]2[C:13](=[O:14])[C:2]3[C:3](=[CH:4][C:5]4[C:10]([CH:1]=3)=[CH:9][C:8]3[C:7](=[CH:10][CH:1]=[CH:2][CH:3]=3)[CH:6]=4)[C:11](=[O:12])[C:20]=2[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
C1=C(C(=CC2=CC=CC=C12)C=O)C=O
Name
Quantity
0.25 g
Type
reactant
Smiles
OC1=CC=C(C2=CC=CC=C12)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were flushed with nitrogen for 15 minutes before anhydrous pyridine (5 ml)
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the solid product was filtered off
WASH
Type
WASH
Details
washed successively with methanol (10 ml), 10% copper sulphate solution (10 ml), water (10 ml) and acetone (10 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C(C3=CC4=CC5=CC=CC=C5C=C4C=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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